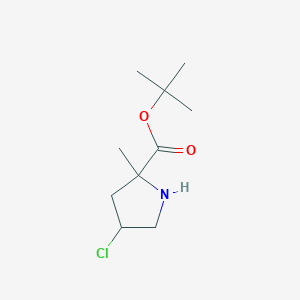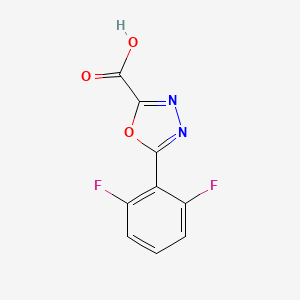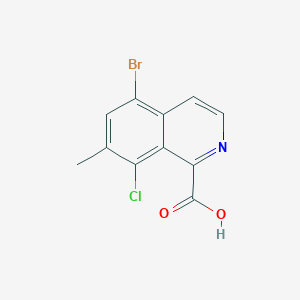
(1S,3s)-3-amino-3-(5-methoxy-2-nitrophenyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3s)-3-amino-3-(5-methoxy-2-nitrophenyl)cyclobutan-1-ol is a complex organic compound characterized by a cyclobutane ring substituted with an amino group, a methoxy group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-amino-3-(5-methoxy-2-nitrophenyl)cyclobutan-1-ol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a substituted phenylamine, followed by functional group modifications to introduce the methoxy and nitro groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(1S,3s)-3-amino-3-(5-methoxy-2-nitrophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of new functional groups in place of the methoxy group.
科学的研究の応用
(1S,3s)-3-amino-3-(5-methoxy-2-nitrophenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1S,3s)-3-amino-3-(5-methoxy-2-nitrophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- cis-tert-Butyl 3-aminocyclobutanecarbamate
- tert-Butyl (trans-3-aminocyclobutyl)carbamate
- trans-Methyl 3- ( (tert-butoxycarbonyl)amino)cyclobutanecarboxylate
Uniqueness
(1S,3s)-3-amino-3-(5-methoxy-2-nitrophenyl)cyclobutan-1-ol is unique due to the presence of the methoxy and nitro groups on the phenyl ring, which impart distinct chemical properties and reactivity. These features differentiate it from other cyclobutane derivatives and contribute to its specific applications and mechanisms of action.
特性
分子式 |
C11H14N2O4 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
3-amino-3-(5-methoxy-2-nitrophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14N2O4/c1-17-8-2-3-10(13(15)16)9(4-8)11(12)5-7(14)6-11/h2-4,7,14H,5-6,12H2,1H3 |
InChIキー |
DOTQYIBHRHCPTN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C2(CC(C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


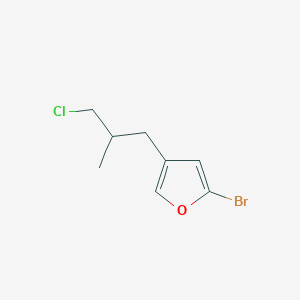
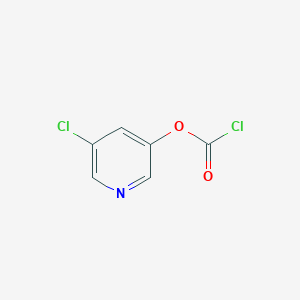
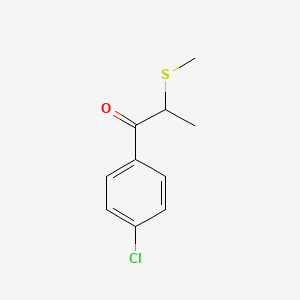
![4-[5-(Carboxymethyl)furan-2-yl]benzoic acid](/img/structure/B13217860.png)
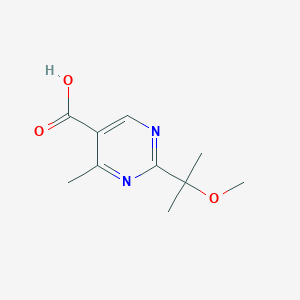
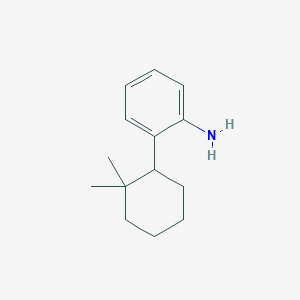
![4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13217871.png)

![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)
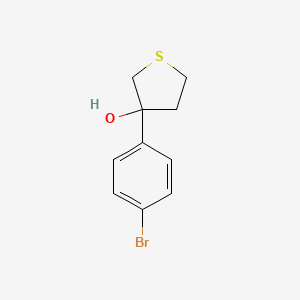
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
